(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide
Overview
Description
(NE)-N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide is a useful research compound. Its molecular formula is C9H8N2O3S2 and its molecular weight is 256.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Carbonic Anhydrase Inhibitory and Anticancer Activity
One study synthesized novel derivatives of benzenesulfonamides and investigated their inhibitory activity against carbonic anhydrase (CA) isoforms, particularly targeting tumor-associated isoforms hCA II and IX. These compounds showed significant inhibitory potency, with some derivatives demonstrating potent anti-proliferative activity against breast cancer MCF-7 and colorectal cancer Caco-2 cell lines. Specifically, certain compounds induced apoptosis in cancer cells, highlighting their potential as anticancer agents (Eldehna et al., 2017).
Antioxidant, Anticancer, and Anti-HCV Activities
Another research synthesized N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene) derivatives and evaluated their various biological activities, including anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV NS5B RNA-dependent RNA polymerase (RdRp) activities. The findings indicated that some compounds exhibited significant anticancer activity and did not cause tissue damage in liver, kidney, colon, and brain compared to controls, suggesting their therapeutic potential in treating various diseases (Küçükgüzel et al., 2013).
Photosensitizer for Photodynamic Therapy
Research into the synthesis and characterization of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed that these compounds possess good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features suggest their potential use as Type II photosensitizers for treating cancer through photodynamic therapy (Pişkin et al., 2020).
Anti-inflammatory and Antimicrobial Agents
A study focused on synthesizing thiazolidinone derivatives bearing benzenesulfonamide and evaluating them for COX-2 inhibitory and in vivo anti-inflammatory activity. Some derivatives showed pronounced COX-2 inhibition and in vivo anti-inflammatory effects, suggesting their potential as anti-inflammatory agents. Additionally, molecular docking studies supported these findings, indicating that compounds with specific substitutions could be more selective COX-2 inhibitors than celecoxib, a well-known anti-inflammatory drug (Bari & Firake, 2016).
Properties
IUPAC Name |
N-(4-oxo-1,3-thiazolidin-2-ylidene)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S2/c12-8-6-15-9(10-8)11-16(13,14)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCPXXFGDVDCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=NS(=O)(=O)C2=CC=CC=C2)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1804-39-3 | |
Record name | N-(4,5-Dihydro-4-oxo-2-thiazolyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1804-39-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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